molecular formula C14H17N3O2 B6075733 5-methyl-N-(tetrahydro-2H-pyran-3-yl)-1H-indazole-3-carboxamide

5-methyl-N-(tetrahydro-2H-pyran-3-yl)-1H-indazole-3-carboxamide

Cat. No. B6075733
M. Wt: 259.30 g/mol
InChI Key: ODEKXSDGKDCXIM-UHFFFAOYSA-N
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Description

5-methyl-N-(tetrahydro-2H-pyran-3-yl)-1H-indazole-3-carboxamide is a synthetic compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound has been found to have significant biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 5-methyl-N-(tetrahydro-2H-pyran-3-yl)-1H-indazole-3-carboxamide has been the subject of investigation. This compound has been found to act as an inhibitor of certain enzymes, including protein kinases. It has also been shown to modulate the activity of certain receptors, such as the cannabinoid receptor CB1.
Biochemical and Physiological Effects:
Research has shown that 5-methyl-N-(tetrahydro-2H-pyran-3-yl)-1H-indazole-3-carboxamide has significant biochemical and physiological effects. This compound has been found to have anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases such as arthritis. It has also been shown to have anticancer activity, which may have implications for the treatment of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 5-methyl-N-(tetrahydro-2H-pyran-3-yl)-1H-indazole-3-carboxamide in lab experiments include its ability to modulate the activity of specific enzymes and receptors, as well as its potential therapeutic applications. However, there are also limitations to its use, including the need for further investigation into its safety and efficacy.

Future Directions

There are numerous future directions for research on 5-methyl-N-(tetrahydro-2H-pyran-3-yl)-1H-indazole-3-carboxamide. One area of interest is the development of more potent and selective analogs of this compound. Another area of research is the investigation of its potential use in combination with other therapeutic agents. Additionally, further investigation into its safety and efficacy will be necessary before it can be considered for clinical use.
In conclusion, 5-methyl-N-(tetrahydro-2H-pyran-3-yl)-1H-indazole-3-carboxamide is a promising compound for scientific research due to its potential therapeutic applications and significant biochemical and physiological effects. Further investigation into its mechanism of action, safety, and efficacy will be necessary to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 5-methyl-N-(tetrahydro-2H-pyran-3-yl)-1H-indazole-3-carboxamide has been described in the literature. One method involves the reaction of 5-methyl-1H-indazole-3-carboxylic acid with tetrahydro-2H-pyran-3-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding ester. This ester is then treated with ammonia to yield the desired amide product.

Scientific Research Applications

The potential applications of 5-methyl-N-(tetrahydro-2H-pyran-3-yl)-1H-indazole-3-carboxamide in scientific research are numerous. This compound has been found to have activity against a range of biological targets, including enzymes and receptors. Research has shown that this compound can modulate the activity of certain enzymes, which may have implications for the treatment of diseases such as cancer and inflammation.

properties

IUPAC Name

5-methyl-N-(oxan-3-yl)-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-9-4-5-12-11(7-9)13(17-16-12)14(18)15-10-3-2-6-19-8-10/h4-5,7,10H,2-3,6,8H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEKXSDGKDCXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NN=C2C(=O)NC3CCCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(oxan-3-yl)-1H-indazole-3-carboxamide

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